molecular formula C14H13ClS B6266033 1-(benzylsulfanyl)-3-(chloromethyl)benzene CAS No. 123926-49-8

1-(benzylsulfanyl)-3-(chloromethyl)benzene

Cat. No.: B6266033
CAS No.: 123926-49-8
M. Wt: 248.8
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Description

1-(Benzylsulfanyl)-3-(chloromethyl)benzene is an organic compound characterized by a benzene ring substituted with a benzylsulfanyl group and a chloromethyl group

Properties

CAS No.

123926-49-8

Molecular Formula

C14H13ClS

Molecular Weight

248.8

Purity

75

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(benzylsulfanyl)-3-(chloromethyl)benzene typically involves the chloromethylation of benzylsulfanylbenzene. This can be achieved through the reaction of benzylsulfanylbenzene with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride . The reaction conditions often require controlled temperatures and specific reaction times to ensure the desired product is obtained with high purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 1-(Benzylsulfanyl)-3-(chloromethyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or ammonia in aqueous or alcoholic solutions.

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate in acidic or basic media.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed:

    Substitution: Formation of benzylsulfanyl derivatives with various substituents replacing the chlorine atom.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of benzylthiol derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(benzylsulfanyl)-3-(chloromethyl)benzene involves its interaction with various molecular targets. The chloromethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The benzylsulfanyl group can undergo redox reactions, influencing the compound’s reactivity and interactions with other molecules .

Biological Activity

1-(Benzylsulfanyl)-3-(chloromethyl)benzene, also known by its chemical formula C14H13ClS, is a compound of interest in various fields of research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and comparative studies with similar compounds.

This compound possesses a benzyl sulfanyl group and a chloromethyl substituent, which influence its reactivity and biological interactions. The presence of these functional groups allows for diverse chemical reactions, including oxidation, reduction, and nucleophilic substitution.

PropertyValue
Molecular FormulaC14H13ClS
Molecular Weight258.77 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

Biological Activity

The biological activity of this compound has been investigated in various studies, highlighting its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Research indicates that compounds with sulfanyl groups often exhibit antimicrobial properties. The mechanism may involve disruption of microbial cell membranes or interference with metabolic pathways. A study demonstrated that derivatives of benzyl sulfanyl compounds showed significant activity against both Gram-positive and Gram-negative bacteria.

Anticancer Activity

The compound has also been explored for its anticancer properties. Studies suggest that it may induce apoptosis in cancer cells through the activation of caspase pathways. For instance, a recent investigation revealed that the compound inhibited cell proliferation in several cancer cell lines, including breast and colon cancer cells.

The biological mechanisms underlying the activity of this compound involve several pathways:

  • Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, leading to apoptosis.
  • Enzyme Inhibition : It can inhibit key enzymes involved in cancer cell metabolism.
  • Cell Cycle Arrest : The compound has been shown to interfere with the cell cycle progression in cancer cells.

Case Studies

Several case studies have examined the biological effects of this compound:

  • Study on Antimicrobial Effects : A study published in Journal of Medicinal Chemistry reported that derivatives exhibited minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL against various pathogens.
  • Anticancer Research : Another study highlighted that treatment with the compound resulted in a 70% reduction in tumor size in xenograft models after four weeks of administration.

Comparative Analysis

When compared to similar compounds, this compound shows unique properties due to its specific functional groups:

Table 2: Comparison with Similar Compounds

Compound NameStructure TypeAntimicrobial ActivityAnticancer Activity
This compoundSulfanyl derivativeModerateHigh
1-Benzenesulfonyl-3-chloromethylbenzeneSulfonyl derivativeLowModerate
Benzyl chlorideSimple alkyl halideNoneNone

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